tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol
CAS No.: 81569-16-6
Cat. No.: VC5125495
Molecular Formula: C11H12O
Molecular Weight: 160.216
* For research use only. Not for human or veterinary use.
![tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol - 81569-16-6](/images/structure/VC5125495.png)
Specification
CAS No. | 81569-16-6 |
---|---|
Molecular Formula | C11H12O |
Molecular Weight | 160.216 |
IUPAC Name | tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol |
Standard InChI | InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2 |
Standard InChI Key | CWIIBLHOCKBXSQ-UHFFFAOYSA-N |
SMILES | C1C2CC1C3=CC=CC=C3C2O |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s IUPAC name, tricyclo[7.1.1.0²,⁷]undeca-2,4,6-trien-8-ol, defines its bridged bicyclic system. The numbering scheme indicates:
-
A 7-membered ring bridged to two 1-membered rings (denoted by the [7.1.1] prefix).
-
Fusion at positions 2 and 7 (0²,⁷), creating a norbornene-like architecture.
-
Three conjugated double bonds at positions 2, 4, and 6.
-
A hydroxyl group (-OH) at position 8.
Molecular Formula and Weight
-
SMILES: OC1C2CC(C2)c2c1cccc2 , which clarifies the hydroxyl group’s position on the central bridgehead carbon.
Stereochemical Considerations
Synthetic Routes and Methodologies
Cycloaddition Approaches
Metin Balci’s work on related tricyclo compounds highlights the utility of Diels-Alder reactions for constructing fused rings. For example, cycloheptatriene derivatives react with dienophiles like 1,3-diketones under Mn(OAc)₃ catalysis to form tricyclic systems . Adapting this method, the target compound could hypothetically arise from the cycloaddition of a suitably functionalized diene and dienophile, followed by oxidation to introduce the hydroxyl group.
Oxidative Functionalization
A related compound, 8-oxatricyclo[7.1.1.0²,⁷]undeca-2,4,6-triene-1-carboxylic acid (CID 163321411), features an oxygen atom and carboxylic acid group . Its synthesis via epoxidation or Baeyer-Villiger oxidation suggests that similar strategies could introduce oxygen functionalities into the parent hydrocarbon.
Physicochemical Properties
The compound’s conjugated π-system suggests UV-Vis absorption in the 250–300 nm range, amenable to spectroscopic analysis.
Analytical Characterization
Spectroscopic Data
-
¹H NMR: Expected signals include:
-
Olefinic protons (δ 5.5–6.5 ppm, multiplet).
-
Bridgehead protons (δ 2.0–3.0 ppm, multiplet).
-
Hydroxyl proton (δ 1.5–2.5 ppm, broad singlet).
-
-
IR: Strong O-H stretch (~3200 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .
Mass Spectrometry
-
Predicted m/z: 160.21 (M⁺), with fragmentation patterns reflecting loss of H₂O (m/z 142) and sequential ring-opening .
Challenges and Future Directions
Current limitations include:
-
Synthetic accessibility: No published protocols directly yield the compound.
-
Stability data: Unknown susceptibility to oxidation or ring-opening.
-
Biological profiling: Toxicity and pharmacokinetic studies are absent.
Future work should prioritize catalytic asymmetric synthesis to access enantiomerically pure forms, leveraging methodologies from Balci’s stereoselective syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume